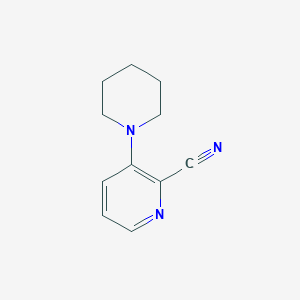

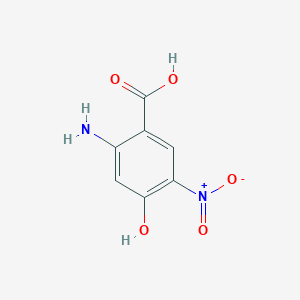

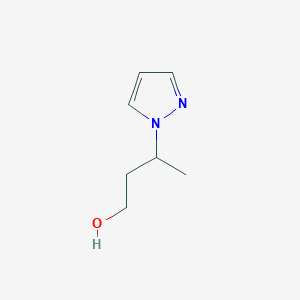

(5-溴吡啶-2-基)(吡咯烷-1-基)甲酮

描述

The compound "(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone" is a brominated pyridine derivative with a pyrrolidinyl methanone moiety. While the specific compound is not directly discussed in the provided papers, related structures have been synthesized and studied for various biological activities. For instance, derivatives of amino-triazinyl pyrrolidinyl methanones have been evaluated for their anticonvulsant activities, indicating the potential pharmacological relevance of such compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of the core structure followed by the introduction of various substituents. For example, a series of (5-amino-1, 2, 4-triazin-6-yl)(pyrrolidin-1-yl)methanone derivatives were synthesized and their anticonvulsant activities were evaluated, suggesting a methodical approach to the synthesis of such compounds that could be applied to the synthesis of "(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone" .

Molecular Structure Analysis

The molecular structure of bromopyrrole derivatives has been extensively studied, with X-ray diffraction being a common technique for determining the distances and angles within the molecule. For instance, the crystal structure of a related compound, (5-bromopyrrol-3-yl)cyclohexylmethanone, has been analyzed, providing insights into the bond lengths and angles that could be expected in similar brominated pyridine compounds .

Chemical Reactions Analysis

The reactivity of brominated pyridine compounds can be inferred from studies on similar structures. For example, the synthesis of a Schiff base compound involving a brominated salicylaldehyde suggests that brominated pyridines could participate in condensation reactions to form new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including IR and NMR, as well as by their crystallographic parameters. For instance, the crystal and molecular structure of a chloropyridinyl methoxyphenyl tolyl methanone was determined, which could provide a basis for understanding the properties of "(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone" . Additionally, organotin(IV) complexes derived from a related compound, (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have been synthesized and characterized, indicating the potential for forming metal complexes with such pyridine derivatives .

科学研究应用

设计和合成新化合物

一项关于设计和合成新衍生物作为钠通道阻滞剂和抗惊厥药物的研究突显了与(5-溴吡啶-2-基)(吡咯烷-1-基)甲酮结构相关的化合物在医学应用方面的潜力。研究表明,特定的衍生物表现出强效的抗惊厥活性,超过了苯妥英等参考药物的保护指数,暗示了开发新治疗剂的一个有希望的途径 (S. Malik & S. Khan, 2014)。

抗菌活性

另一个应用领域是抗菌剂的开发。研究新型4-吡咯烷-3-氰基吡啶衍生物的合成和抗菌活性,利用2-溴-4-(吡咯烷-1-基)吡啶-3-碳腈作为底物,表明这些化合物对多种细菌显示出有希望的抗菌活性。这项研究为创造新的抗菌治疗方法打开了潜在用途 (A. Bogdanowicz, H. Foks, K. Gobis, A. Kędzia, E. Kwapisz, A. Olczak, & M. Główka, 2013)。

材料科学和有机金属化学

在材料科学和有机金属化学领域,从(2-羟基苯基)(吡咯烷-1-基)甲酮衍生的有机锡(IV)配合物的合成展示了这些化合物作为抗菌剂的潜力。这些配合物表现出显著的抗菌活性,暗示它们在药物开发中的实用性,可能作为防腐剂或涂层以防止微生物生长 (H. Singh, J. Singh, & Sunita Bhanuka, 2016)。

配位化学

与(5-溴吡啶-2-基)(吡咯烷-1-基)甲酮相关的衍生物的配位化学也是一个重要的研究领域。涉及合成和表征与相关化合物衍生的席夫碱配体的金属配合物的研究为它们在催化、材料科学以及作为生物系统模型中的潜在应用提供了见解 (I. Kaya, Sevil Daban, & D. Şenol, 2021)。

安全和危害

属性

IUPAC Name |

(5-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREQDJFOSPEEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630507 | |

| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

CAS RN |

742085-70-7 | |

| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)